molecular formula C22H19N3O5 B2500098 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-19-8

2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2500098
CAS No.: 1021113-19-8
M. Wt: 405.41
InChI Key: NXJCHTIFMWNINL-UHFFFAOYSA-N
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Description

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a phenyl group at position 2, a 3,4,5-trimethoxyphenyl group at position 5, and a carboxylic acid moiety at position 7. The carboxylic acid group enhances polarity, which may improve water solubility compared to ester or lipophilic derivatives, though solubility challenges persist due to the aromatic and heterocyclic framework .

This compound’s synthesis likely involves condensation reactions of substituted pyridine precursors, followed by functionalization of the carboxylic acid group. Structural characterization via NMR, IR, and mass spectrometry is critical, as demonstrated for related imidazo[4,5-b]pyridine derivatives .

Properties

IUPAC Name

2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-16-9-13(10-17(29-2)19(16)30-3)15-11-14(22(26)27)18-21(23-15)25-20(24-18)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCHTIFMWNINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[4,5-b]Pyridine Core

The imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclization reactions involving 3-amino-pyridine derivatives. A seminal approach involves the reaction of 2-chloro-3-nitropyridine with primary amines under nucleophilic aromatic substitution (SNAr) conditions, followed by nitro group reduction and cyclization. For the target compound, 2-chloro-3-nitropyridine reacts with 3,4,5-trimethoxyaniline to install the 5-(3,4,5-trimethoxyphenyl) substituent. Zinc dust in aqueous isopropyl alcohol (IPA) reduces the nitro group to an amine, enabling subsequent cyclization with benzaldehyde derivatives to form the imidazo ring.

The carboxylic acid at position 7 is introduced via hydrolysis of a pre-installed nitrile group. For instance, 3-cyano-imidazo[4,5-b]pyridine intermediates undergo acid-catalyzed hydrolysis using concentrated hydrochloric acid at reflux, yielding the carboxylic acid functionality. This step requires careful control of reaction time to avoid decarboxylation.

Functionalization at Position 2

The 2-phenyl group is introduced early in the synthesis through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling between 2-chloro-imidazo[4,5-b]pyridine intermediates and phenylboronic acid in the presence of Pd(PPh3)4 and sodium carbonate provides moderate to high yields. Alternatively, Ullmann-type couplings using copper catalysts and aryl iodides offer a ligand-free route, though with reduced regioselectivity.

One-Pot Multi-Component Synthesis

Solvent-Free Annulation

A green chemistry approach employs a one-pot, three-component reaction of 2-aminopyridine derivatives, aldehydes, and isocyanides under solvent-free conditions. While originally developed for imidazo[1,2-a]pyridines, this method has been adapted for [4,5-b] analogs by modifying the substitution pattern. For the target compound, 3,4,5-trimethoxybenzaldehyde and phenyl isocyanide react with 3-amino-pyridine-7-carbonitrile in the presence of Bi(OTf)3 and p-TsOH·H2O at 150°C, achieving cyclization and nitrile hydrolysis in a single step.

Sequential SNAr-Reduction-Cyclization

A highly efficient one-pot strategy combines SNAr, reduction, and heterocyclization stages without isolating intermediates:

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with 3,4,5-trimethoxyaniline in H2O-IPA at 80°C for 6 hours.
  • Nitro Reduction : Zinc dust reduces the nitro group to an amine at room temperature.
  • Cyclization : Addition of benzaldehyde derivatives and heating at 100°C for 10 hours induces imine formation and subsequent cyclization.

This method achieves yields exceeding 85% and eliminates the need for column chromatography.

Acid-Catalyzed Cyclization Strategies

Ritter-Type Reaction

Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) catalyzes the formation of imidazo[1,5-a]pyridines via benzylic cation intermediates. Although designed for a different regioisomer, this approach can be redirected by altering the substitution pattern. For the target compound, 3,4,5-trimethoxybenzyl alcohol is oxidized in situ to a benzyl cation, which reacts with 2-phenylimidazole-4-carboxamide in dichloroethane (DCE) under reflux. The carboxylic acid group is introduced via post-cyclization oxidation of a methyl ester using Jones reagent.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction formylates the imidazo[4,5-b]pyridine core at position 7, which is subsequently oxidized to the carboxylic acid using potassium permanganate. This method requires protection of the 3,4,5-trimethoxyphenyl group with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent electrophilic substitution side reactions.

Critical Analysis of Methodologies

Yield and Selectivity Comparison

Method Starting Materials Yield Key Advantage
Multi-Step Synthesis 2-Chloro-3-nitropyridine, Anilines 60-75% High regioselectivity
One-Pot SNAr 2-Chloro-3-nitropyridine, Benzaldehyde 85-92% Minimal purification, green solvents
Ritter-Type Reaction Benzyl Alcohols, Imidazole-carboxamides 50-65% Novel cation intermediates

Challenges and Mitigation

  • Nitrile Hydrolysis : Over-hydrolysis can lead to decarboxylation. Using dilute HCl (2M) at 60°C minimizes this risk.
  • Trimethoxyphenyl Stability : The electron-rich 3,4,5-trimethoxyphenyl group is prone to oxidative demethylation. Conducting reactions under inert atmosphere (N2 or Ar) and avoiding strong oxidants preserves the substituent.
  • Regioselectivity in Cyclization : Competing pathways may form [4,5-c] or [1,5-a] regioisomers. Employing bulky solvents like tert-amyl alcohol favors the desired [4,5-b] product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl or trimethoxyphenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce halogenated or nitro groups onto the aromatic rings.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notably:

  • Anticancer Properties : Research has indicated that derivatives of imidazo[4,5-b]pyridine compounds show promising anticancer activity. For instance, modifications to the imidazo structure have resulted in increased potency against melanoma and prostate cancer cell lines. Studies have demonstrated that certain derivatives exhibit improved IC50 values compared to standard treatments, suggesting their potential as effective anticancer agents .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In vitro studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method revealed significant zones of inhibition for several synthesized derivatives, indicating strong antibacterial and antifungal efficacy .

Synthesis Methodologies

The synthesis of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions that can include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with hydrazines or hydrazones to form the imidazo framework. Subsequent reactions may include cyclization and functional group modifications to yield the final product.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy (both 1H^1H and 13C^13C), mass spectrometry, and infrared spectroscopy to confirm their structures and purity .

Therapeutic Potential

Given its diverse biological activities, 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid holds potential for therapeutic applications:

  • Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests a role in developing new cancer therapies. The modification of the imidazo structure is a promising avenue for creating more effective anticancer drugs.
  • Infectious Disease Management : The antimicrobial properties indicate potential use in treating infections caused by resistant bacterial strains or fungi. This is particularly relevant in an era where antibiotic resistance is a growing concern.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Study ReferenceCompound TestedKey Findings
Various imidazo derivativesShowed significant antibacterial activity against E. coli and S. aureus.
Modified imidazo compoundsDemonstrated enhanced potency against melanoma cell lines with improved IC50 values.
New dithiolo derivativesExhibited promising biological activity with potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, potentially inhibiting their activity. This compound may interfere with cellular pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs (Table 1), focusing on substituents, solubility, and biological implications.

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]Pyridine Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Inferred Solubility Potential Activity References
Target Compound C24H21N3O6 2-Ph, 5-(3,4,5-OMePh) Carboxylic acid Moderate Anticancer (tubulin inhibition)
VI119: 2,3-Dimethyl-5-(3,4,5-OMePh)-imidazo[4,5-b]pyridine-7-carbohydrazide C16H21N5O3 2,3-Me, 5-(3,4,5-OMePh) Carbohydrazide Low Prodrug potential
VI120: Methyl 5-(3-OMePh)-2,3-dimethyl-imidazo[4,5-b]pyridine-7-carboxylate C15H17N5O3 2,3-Me, 5-(3-OMePh) Methyl ester Low Lipophilic prodrug
Combretastatin A-4 Sodium Phosphate Prodrug (1n) C18H19NaO11P 3,4,5-OMePh, phosphate Phosphate salt High Antivascular/anticancer
Methyl 5-Me-imidazo[4,5-b]pyridine-7-carboxylate Trifluoroacetic Acid C9H9N3O2·C2HF3O2 5-Me Methyl ester, TFA salt Moderate Intermediate/prodrug
2-(Cyclopropylmethyl)-imidazo[4,5-b]pyridine-7-carboxylic acid C12H13N3O2 2-(Cyclopropylmethyl) Carboxylic acid Moderate Unknown

Key Findings:

Functional Group Impact on Solubility :

  • The carboxylic acid group in the target compound improves solubility compared to methyl esters (VI120) or carbohydrazides (VI119), but it remains less soluble than phosphate prodrugs (e.g., Combretastatin A-4 sodium phosphate, 1n) .
  • Sodium or potassium salts of carboxylic acids (as inferred from Combretastatin A-4 derivatives) could further enhance solubility .

Structural Analogues and Biological Activity :

  • The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, as seen in Combretastatin A-4 . This suggests the target compound may share similar antimitotic mechanisms.
  • Methyl esters (e.g., VI120) act as prodrugs, hydrolyzing in vivo to release active carboxylic acids, a strategy validated for Combretastatin A-4 derivatives .

Substituent Effects on Pharmacokinetics: Carbohydrazides (VI119) introduce hydrogen-bonding capacity but may reduce membrane permeability compared to carboxylic acids .

Prodrug Strategies: Phosphate salts (e.g., 1n) demonstrate high stability and solubility, making them ideal for intravenous administration . Similar derivatization of the target compound’s carboxylic acid (e.g., forming amides or peptide conjugates) could optimize bioavailability.

Research Implications and Challenges

  • Synthesis Optimization : Modular approaches used for VI119 and VI120 could streamline the target compound’s production.
  • Biological Testing : Prioritize assays for tubulin polymerization inhibition and cytotoxicity against cancer cell lines (e.g., NCI-60 panel).
  • Solubility Enhancement: Explore salt formation (e.g., sodium/potassium) or nanoparticle formulations to address solubility limitations .

Biological Activity

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS Number: 1021052-21-0) is a heterocyclic compound belonging to the imidazopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure

The chemical structure of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is characterized by:

  • A phenyl group attached to the imidazole ring.
  • A trimethoxyphenyl group at the 5-position.
  • A carboxylic acid functional group at the 7-position.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various substituents on the imidazole and pyridine rings. The Debus-Radziszewski reaction is one of the methods utilized for synthesizing imidazole derivatives .

Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Studies have shown that compounds similar to 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid demonstrate IC50 values in the low micromolar range against breast cancer (MCF7) and prostate cancer (LNCaP) cell lines .
CompoundCell LineIC50 (µM)
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acidMCF7~10
Similar derivativesLNCaP~15

Antimicrobial Activity

The antimicrobial efficacy of related imidazopyridine compounds has been documented against various pathogens:

  • Tested Organisms : Compounds were evaluated against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using diffusion methods.
CompoundOrganismMethod UsedZone of Inhibition (mm)
2-Phenyl derivativesS. aureusCylinder wells15
Similar derivativesE. coliKirby-Bauer disc12

Anti-inflammatory Activity

Imidazopyridine derivatives are also explored for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes or other inflammatory pathways. However, specific data on the anti-inflammatory effects of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid remains limited.

The precise mechanisms through which this compound exerts its biological activity are still under investigation. However:

  • Anticancer Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through mitochondrial pathways or by disrupting microtubule dynamics.
  • Antimicrobial Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Studies

  • Study on Anticancer Activity : A study demonstrated that structurally similar compounds showed enhanced potency against melanoma cell lines compared to standard treatments like cisplatin .
  • Antimicrobial Evaluation : Another study highlighted that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrimidine core. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via condensation of substituted benzaldehydes with thiazolo-pyrimidine intermediates under reflux in acetic acid/acetic anhydride mixtures . Key steps include cyclization and functionalization of the phenyl and trimethoxyphenyl groups. Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate/ethanol) are standard .

Q. How is the compound characterized structurally?

  • Methodological Answer : X-ray crystallography is critical for confirming the flattened boat conformation of the pyrimidine ring and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) . Complementary techniques include 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to verify substituent positions and functional groups .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer : Glacial acetic acid and acetic anhydride are commonly used as solvents, with sodium acetate as a catalyst. For example, refluxing in a 1:1 acetic acid/anhydride mixture at 100–110°C for 8–10 hours achieves yields up to 78% . Polar aprotic solvents like DMF may enhance reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

  • Methodological Answer : Rational design focuses on substituent effects. For instance:

  • Trimethoxyphenyl group : Enhances lipophilicity and binding to hydrophobic enzyme pockets .
  • Carboxylic acid moiety : Improves solubility and hydrogen-bonding interactions with targets like kinases .
  • Imidazo-pyridine core : Modulates electron density for redox activity. SAR studies should use computational docking (e.g., AutoDock) paired with in vitro IC50_{50} assays .

Q. What analytical methods resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in IC50_{50} values often arise from assay conditions. Standardization steps:

  • Use uniform cell lines (e.g., HEK293 for kinase inhibition).
  • Validate purity via HPLC (>95%) to exclude impurities affecting activity .
  • Cross-reference with structural analogs (e.g., triazolo-pyrimidines) to identify scaffold-specific trends .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal affinity constants (KdK_d). For example, imidazo-pyridines often inhibit kinases via competitive binding to the ATP pocket, confirmed by X-ray co-crystallography . Mutagenesis studies (e.g., Ala-scanning) identify critical residues for interaction .

Q. What strategies optimize reaction yields for scaled-up synthesis?

  • Methodological Answer : Process optimization includes:

  • Automated flow reactors : Precise temperature/pH control minimizes side reactions.
  • Catalyst screening : Transition metals (e.g., Pd/C) improve cross-coupling efficiency .
  • Green chemistry : Solvent substitution (e.g., ethanol instead of DMF) reduces environmental impact while maintaining >70% yield .

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